1-(Furan-2-ylmethyl)pyrrolidin-3-one
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Overview
Description
1-(Furan-2-ylmethyl)pyrrolidin-3-one is a heterocyclic compound that features a pyrrolidinone ring fused with a furan ring
Preparation Methods
The synthesis of 1-(Furan-2-ylmethyl)pyrrolidin-3-one can be achieved through several routes. One common method involves the reaction of furfurylamine with a suitable pyrrolidinone precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure high yield and purity . Industrial production methods often involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(Furan-2-ylmethyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(Furan-2-ylmethyl)pyrrolidin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)pyrrolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-(Furan-2-ylmethyl)pyrrolidin-3-one can be compared with other similar compounds, such as pyrrolidinone derivatives and furan-containing molecules. Its unique combination of the furan and pyrrolidinone rings gives it distinct properties that can be advantageous in certain applications. Similar compounds include:
Pyrrolidin-2-one: Known for its biological activity and use in medicinal chemistry.
Furan-2-carbaldehyde: Used in organic synthesis and as an intermediate in various chemical reactions.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)pyrrolidin-3-one |
InChI |
InChI=1S/C9H11NO2/c11-8-3-4-10(6-8)7-9-2-1-5-12-9/h1-2,5H,3-4,6-7H2 |
InChI Key |
OTEKSRGXGLSCQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=O)CC2=CC=CO2 |
Origin of Product |
United States |
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